1-(3-Chlorophenyl)piperidine

Vue d'ensemble

Description

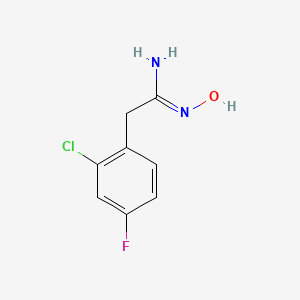

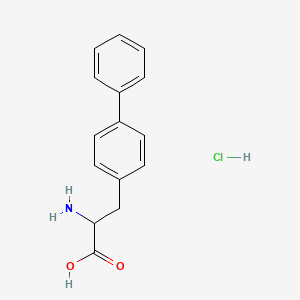

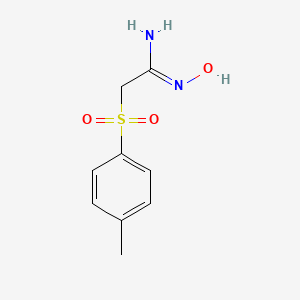

“1-(3-Chlorophenyl)piperidine” is a chemical compound with the CAS Number: 102563-84-8 . It has a molecular weight of 195.69 and its IUPAC name is 1-(3-chlorophenyl)piperidine .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

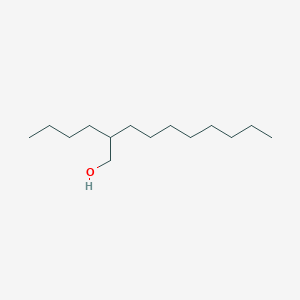

The molecular structure of “1-(3-Chlorophenyl)piperidine” is represented by the linear formula C11H14ClN . The InChI code for this compound is 1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chlorophenyl)piperidine” include a molecular weight of 195.69 .

Applications De Recherche Scientifique

Anticancer Agent Development

Piperidine derivatives have been synthesized for use as anticancer agents, showing good activity on androgen-refractory cancer cell lines (ARPC). “1-(3-Chlorophenyl)piperazine”, a related compound, may also hold potential in this field due to its structural similarity, suggesting possible applications in developing new anticancer therapies .

Central Nervous System Studies

Compounds like “1-(3-Chlorophenyl)piperazine” are known to be central nervous system stimulants. They can be used in research to understand neurotransmitter systems and potentially develop treatments for disorders such as schizophrenia .

Analytical Chemistry

In analytical chemistry, “1-(3-Chlorophenyl)piperazine” can be used as a reference compound for chromatography and mass spectrometry, aiding in the identification and analysis of complex biological samples .

Neuropharmacology

Piperidine derivatives are used in neuropharmacological research to study their effects on brain chemistry and function, which could extend to “1-(3-Chlorophenyl)piperazine” for exploring its therapeutic potential .

Drug Synthesis

The structural properties of piperidine derivatives make them valuable in drug synthesis, where “1-(3-Chlorophenyl)piperazine” could serve as a building block for creating a variety of pharmacologically active compounds .

Pharmacokinetics

Research into the pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be applied to “1-(3-Chlorophenyl)piperazine”, providing insights into its behavior within biological systems .

Safety and Hazards

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Chlorophenyl)piperidine”, is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of 1-(3-Chlorophenyl)piperidine is the Histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in regulating the synthesis and release of histamine .

Mode of Action

1-(3-Chlorophenyl)piperidine, also known as Pitolisant, acts as an antagonist/inverse agonist at H3 receptors . This means it binds to these receptors and reduces their activity. The exact mechanism of action in patients with narcolepsy or cataplexy is unclear; however, its efficacy could be mediated through its activity at H3 receptors .

Biochemical Pathways

By blocking the H3 receptors, 1-(3-Chlorophenyl)piperidine increases the synthesis and release of histamine . This leads to an increase in histamine levels in the brain, which in turn increases communication to neurons in brain regions important for sleep and wakefulness .

Pharmacokinetics

It is known that the compound should be started at the lowest effective dose and up-titrated to a maximum of 36 mg/day . Dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .

Result of Action

The result of the action of 1-(3-Chlorophenyl)piperidine is an increase in histamine levels in the brain, leading to increased communication to neurons in brain regions important for sleep and wakefulness . This can help to alleviate symptoms of conditions such as narcolepsy and cataplexy .

Action Environment

The action of 1-(3-Chlorophenyl)piperidine can be influenced by various environmental factors. For instance, the risk of QT prolongation may be greater in patients with hepatic or renal impairment due to higher concentrations of the compound .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBPOWXASJSUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436919 | |

| Record name | 1-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)piperidine | |

CAS RN |

102563-84-8 | |

| Record name | 1-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

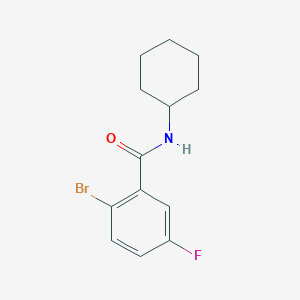

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)

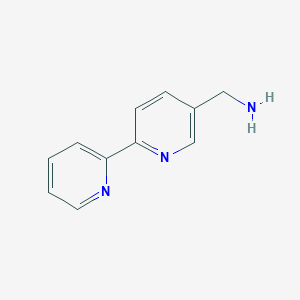

![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)